3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4(1H)-one
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Overview
Description
3-[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE is a complex organic compound that features a unique combination of fluorine, chlorine, and oxadiazole moieties
Preparation Methods
The synthesis of 3-[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-4-fluorophenylhydrazine with 3-fluorobenzoyl chloride to form an intermediate, which is then cyclized with cyanogen bromide to yield the oxadiazole ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions using reagents like sodium methoxide.
Cyclization: The formation of the oxadiazole ring is a key cyclization reaction in its synthesis.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives and ring-closed products.
Scientific Research Applications
3-[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of tyrosinase, which is crucial in melanin synthesis .
Comparison with Similar Compounds
Similar compounds include:
3-Chloro-4-fluorophenylboronic acid: Used in Suzuki coupling reactions.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Known for its antibacterial activity.
3-(3-Chloro-4-fluorophenyl)propionic acid: Used in various organic synthesis reactions.
Compared to these compounds, 3-[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE is unique due to its combination of oxadiazole and dihydropyridazinone rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H9ClF2N4O2 |
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Molecular Weight |
386.7 g/mol |
IUPAC Name |
3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one |
InChI |
InChI=1S/C18H9ClF2N4O2/c19-13-8-10(4-5-14(13)21)17-22-18(27-24-17)16-15(26)6-7-25(23-16)12-3-1-2-11(20)9-12/h1-9H |
InChI Key |
GKIJQULBICAWBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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